Methiocarb sulfone
Overview
Description
Methiocarb sulfone is a metabolite of methiocarb, a carbamate pesticide widely used in agriculture. It is known for its role as a cholinesterase inhibitor, which makes it effective in pest control. This compound is a white crystalline solid with the chemical formula C11H15NO4S. It is primarily used to control a variety of pests, including insects, mollusks, and birds .
Mechanism of Action
Target of Action
Methiocarb sulfone primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme that terminates signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine .
Mode of Action
This compound acts as an acetylcholinesterase inhibitor . It binds to the active site of the AChE enzyme, preventing the enzyme from breaking down acetylcholine in the synaptic cleft . This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of muscles and glands .
Biochemical Pathways
The main biochemical pathway affected by this compound involves the cholinergic system . By inhibiting AChE, this compound disrupts the normal function of the cholinergic system, leading to an overstimulation of acetylcholine receptors . This overstimulation can have various downstream effects, depending on the specific tissues and organs involved.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) . This compound is a metabolite of methiocarb, and it has been found in high concentrations in both guttations and leaves of corn plants grown from coated seeds . This suggests that this compound may be systemically distributed within plants
Result of Action
The primary result of this compound’s action is the overstimulation of acetylcholine receptors due to the accumulation of acetylcholine . This overstimulation can lead to a variety of symptoms, depending on the specific tissues and organs affected. In severe cases, it can cause neurotoxic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, this compound has been found in high concentrations in corn plants grown from coated seeds, suggesting that the compound may be systemically distributed within plants . This systemic distribution could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Methiocarb sulfone is primarily formed through the sulfoxidation of Methiocarb . This process involves the interaction of Methiocarb with enzymes such as flavin-containing monooxygenase isoform (FMO1) and cytochrome P450 (CYP) isoforms CYP2C19 and CYP1A2 .
Cellular Effects
It is known that Methiocarb, the parent compound, acts as an acetylcholinesterase inhibitor . This suggests that this compound may also influence cellular function by affecting neurotransmission.
Molecular Mechanism
Methiocarb, from which this compound is derived, acts by inhibiting acetylcholinesterase . This inhibition results in elevated acetylcholine levels, affecting nerve signal transmission .
Temporal Effects in Laboratory Settings
It is known that this compound can be detected in corn plants grown from seeds coated with Methiocarb, suggesting it remains stable over time in this context .
Metabolic Pathways
This compound is primarily formed through the sulfoxidation of Methiocarb . This metabolic pathway involves the oxidation of Methiocarb by liver microsomes, followed by reduction back to Methiocarb by liver cytosol .
Transport and Distribution
Methiocarb and its metabolites have been found to be systemically distributed throughout corn plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methiocarb sulfone is synthesized through the oxidation of methiocarb. The process involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically takes place in an aqueous or organic solvent, and the temperature is maintained between 20°C to 50°C to ensure optimal yield .
Industrial Production Methods: In industrial settings, this compound is produced by large-scale oxidation of methiocarb using continuous flow reactors. The process involves the use of catalysts to enhance the reaction rate and improve the yield. The product is then purified through crystallization and filtration to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound is formed through the oxidation of methiocarb.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Solvents: Water, organic solvents like dichloromethane.
Conditions: Controlled temperature (20°C to 50°C), pH adjustments.
Major Products Formed:
Oxidation: this compound.
Reduction: Methiocarb sulfoxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methiocarb sulfone has several applications in scientific research:
Comparison with Similar Compounds
Methiocarb: The parent compound of methiocarb sulfone, used as a pesticide with similar cholinesterase inhibitory properties.
Carbaryl: Another carbamate pesticide with a similar mechanism of action but different chemical structure.
Aldicarb: A highly toxic carbamate pesticide with systemic properties.
Uniqueness of this compound: this compound is unique due to its specific metabolic pathway and the formation of stable sulfone and sulfoxide metabolites. Unlike some other carbamates, this compound has a longer half-life and can persist in the environment, making it effective for extended pest control .
Properties
IUPAC Name |
(3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-7-5-9(16-11(13)12-3)6-8(2)10(7)17(4,14)15/h5-6H,1-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBJMKAMQIOAML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)C)C)OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042138 | |
Record name | Methiocarb sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2179-25-1 | |
Record name | Methiocarb sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2179-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methiocarb sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methiocarb sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHIOCARB SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9FTK96C2O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is methiocarb sulfone formed and what other metabolites are relevant?
A1: this compound is a metabolite of the insecticide methiocarb. It is formed through a two-step oxidation process. First, methiocarb is oxidized to methiocarb sulfoxide, which can then be further oxidized to this compound. [] This oxidation can be catalyzed by enzymes like flavin-containing monooxygenase (FMO) and specific cytochrome P450 (CYP) isoforms, particularly FMO1, CYP2C19, and CYP1A2 in humans. [] It is noteworthy that the reaction between methiocarb and methiocarb sulfoxide is reversible, with the reduction of the sulfoxide back to methiocarb occurring in the liver cytosol. [] Another important metabolite is methylthio-3,5-xylenol (MX), formed through the hydrolysis of methiocarb. []
Q2: Can you describe the analytical methods used to detect this compound in food and environmental samples?
A2: Several analytical methods have been developed to quantify this compound. In the analysis of banana samples, a QuEChERS (quick, easy, cheap, effective, rugged, and safe) extraction procedure followed by liquid chromatography coupled with a photodiode array detector (LC-PAD) is effective. [] For greenhouse crops like cucumbers, peppers, green beans, and tomatoes, a method utilizing dichloromethane extraction followed by gas chromatography with pulsed flame photometric detection (GC-PFPD) has been validated. [, ] Groundwater monitoring often employs automated online solid-phase extraction (SPE) using C18 Empore extraction disks, coupled with liquid chromatography and either UV or post-column fluorescence detection. Confirmation can be achieved through LC coupled with thermospray mass spectrometry using selected-ion monitoring. [] Tandem mass spectrometry is also a valuable tool for quantifying this compound in food products of animal origin. []
Q3: Has this compound been detected in environmental samples, and if so, at what levels?
A3: Yes, this compound has been detected in environmental samples. A study investigating groundwater pollution in an aquifer in the Almeria area of Spain detected this compound alongside its parent compound, methiocarb. [] While this study highlighted the sporadic nature of carbamate pollution, it underlined the importance of including degradation products like this compound in monitoring programs. []
Q4: What is the significance of studying this compound in conjunction with methiocarb?
A5: Studying this compound alongside methiocarb is crucial for several reasons. Firstly, understanding the environmental fate and persistence of methiocarb necessitates analyzing its degradation products, including this compound. [] Secondly, while this compound exhibits reduced activity toward certain nuclear receptors, its presence might still have implications for overall toxicity and long-term effects, particularly concerning its potential bioaccumulation. [] Lastly, comprehensive risk assessments and the establishment of safe exposure levels for methiocarb must consider the potential effects of its metabolites, including this compound. []
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